MAX8

Cell encapsulation Rheology Gelation kinetics

MAX8 (CAS 944792-75-0) is a 20-residue synthetic β-hairpin peptide that undergoes triggered self-assembly in response to physiological pH (7.4) and ionic strength (150 mM NaCl) or cell culture media (e.g., DMEM) to form a physically crosslinked, mechanically rigid hydrogel network. The peptide is an engineered variant of the parent sequence MAX1, differing by a single amino acid substitution (Lys15→Glu) that reduces the net formal charge from +9 to +7 per monomer.

Molecular Formula C106H196N28O23
Molecular Weight 2230.9 g/mol
Cat. No. B15599402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAX8
Molecular FormulaC106H196N28O23
Molecular Weight2230.9 g/mol
Structural Identifiers
InChIInChI=1S/C106H196N28O23/c1-56(2)77(114)97(148)116-66(36-20-27-47-107)89(140)125-79(58(5)6)99(150)118-68(38-22-29-49-109)90(141)127-81(60(9)10)100(151)119-69(39-23-30-50-110)91(142)128-82(61(11)12)101(152)121-72(42-26-33-53-113)94(145)131-85(64(17)18)106(157)134-55-35-44-75(134)105(156)133-54-34-43-74(133)96(147)132-86(65(19)135)104(155)122-71(41-25-32-52-112)93(144)129-84(63(15)16)103(154)123-73(45-46-76(136)137)95(146)130-83(62(13)14)102(153)120-70(40-24-31-51-111)92(143)126-80(59(7)8)98(149)117-67(37-21-28-48-108)88(139)124-78(57(3)4)87(115)138/h56-75,77-86,135H,20-55,107-114H2,1-19H3,(H2,115,138)(H,116,148)(H,117,149)(H,118,150)(H,119,151)(H,120,153)(H,121,152)(H,122,155)(H,123,154)(H,124,139)(H,125,140)(H,126,143)(H,127,141)(H,128,142)(H,129,144)(H,130,146)(H,131,145)(H,132,147)(H,136,137)/t65-,66+,67+,68+,69+,70+,71+,72+,73+,74+,75-,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+/m1/s1
InChIKeyNCGNUPLHQAELKD-LGUWIHSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MAX8 Peptide Hydrogel: Technical Specifications and Core Properties for Research Procurement


MAX8 (CAS 944792-75-0) is a 20-residue synthetic β-hairpin peptide that undergoes triggered self-assembly in response to physiological pH (7.4) and ionic strength (150 mM NaCl) or cell culture media (e.g., DMEM) to form a physically crosslinked, mechanically rigid hydrogel network [1]. The peptide is an engineered variant of the parent sequence MAX1, differing by a single amino acid substitution (Lys15→Glu) that reduces the net formal charge from +9 to +7 per monomer [2]. This specific charge modification accelerates folding and self-assembly kinetics, enabling the formation of stiffer gels at identical peptide concentrations and buffer conditions [3]. MAX8 hydrogels are characterized by shear-thinning and rapid self-healing properties, making them suitable for injectable cell encapsulation and localized drug delivery applications [4].

Why MAX8 Cannot Be Replaced by Generic β-Hairpin Peptides or Alternative Hydrogels


The selection of MAX8 over its closest analogs, such as the parent peptide MAX1 or the less cationic variant HLT2, is not a matter of interchangeability but of precise functional tuning. The single amino acid substitution in MAX8 (Lys15→Glu) is not conservative; it fundamentally alters the peptide's net charge, which in turn dictates its self-assembly kinetics, resultant hydrogel stiffness, and electrostatic interactions with encapsulated cargo or cells [1]. Direct comparative studies demonstrate that MAX8 forms hydrogels with a significantly higher storage modulus (G′) than MAX1 at identical peptide concentrations and buffer conditions due to accelerated folding and increased network crosslinking density [2]. Furthermore, while MAX8 provides a mechanically robust and rapidly gelling matrix suitable for many cell types, its higher net positive charge (+7) compared to HLT2 (+5) has been shown to negatively impact the viability and phenotype maintenance of primary chondrocytes, underscoring that even within the same peptide family, electrostatic microenvironment is a critical determinant of biological outcome [3]. Therefore, substituting MAX8 with a generic analog without accounting for these quantifiable differences in gel mechanics, gelation kinetics, and charge-mediated biocompatibility risks experimental failure or suboptimal performance.

Quantitative Differentiation of MAX8: Head-to-Head Performance Data vs. Comparators


Accelerated Hydrogelation Kinetics vs. MAX1: Achieving Functional Rigidity Within 40 Seconds

MAX8 undergoes significantly faster folding and self-assembly kinetics than its parent peptide MAX1 under identical buffer conditions (pH 7.4, 150 mM NaCl), enabling the formation of a mechanically functional hydrogel much more rapidly. In rheological time-sweep experiments, MAX8 forms a rigid hydrogel with a storage modulus (G′) exceeding 100 Pa within the first 40 seconds of triggering, and continues to stiffen over time [1]. In contrast, MAX1, which differs by a single amino acid (Lys15 in MAX1 is Glu in MAX8), exhibits slower assembly kinetics, resulting in a longer lag phase before reaching comparable mechanical integrity at the same peptide concentration [2].

Cell encapsulation Rheology Gelation kinetics

Superior Bulk Mechanical Rigidity vs. MAX1: Quantified by Storage Modulus at Equivalent Concentration

MAX8 forms hydrogels that are significantly more mechanically rigid than those formed by MAX1 when compared at the same peptide concentration and under identical buffer conditions (pH 7.4, 150 mM NaCl). This is directly attributed to the faster folding and self-assembly kinetics of MAX8, which leads to a network with increased fibrillar branching and a higher density of physical crosslinks [1]. While the exact G′ values are concentration-dependent, the consensus across multiple studies is that MAX8 consistently yields a larger storage modulus than MAX1 at any given concentration within the tested ranges [2]. For instance, at a 2 wt% concentration, MAX8 has been reported to form more rigid gels than MAX1 [3].

Hydrogel mechanics Rheology Biomaterials

Quantitative Sustained Drug Release: 28-Day Constant Vincristine Delivery at Cytotoxic Concentrations

MAX8 hydrogel functions as an effective depot for the sustained, local release of chemotherapeutics. In a study encapsulating the hydrophobic drug vincristine, MAX8 hydrogels demonstrated a constant release profile over a 28-day period [1]. Crucially, the concentration of vincristine released over this entire time-course remained within the cytotoxic range (picomolar to nanomolar) for target cells in vitro. Furthermore, the drug released after 28 days was confirmed to retain its biological activity, a significant improvement over its stability in bulk aqueous solution where it has a much shorter half-life [2]. This performance is directly linked to MAX8's injectable-solid, shear-thinning, and re-healing properties, which are unaffected by drug encapsulation [3].

Drug delivery Sustained release Chemotherapy

Tunable Growth Factor Release and Degradation Protection vs. Bulk Solution

MAX8 hydrogels provide a protective microenvironment that shields encapsulated protein therapeutics from degradation while enabling sustained, tunable release. When nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) were encapsulated, the hydrogel maintained a protective environment against in vitro degradation for at least 28 days, whereas these factors are known to degrade rapidly in solution [1]. The release profile could be precisely tuned by adjusting the MAX8 hydrogel concentration; for example, increasing the MAX8 weight percentage from 0.5% to 1.5% resulted in a slower, more sustained release of encapsulated growth factors, as measured by ELISA [2]. Critically, the initial shear-thinning event (e.g., during injection) did not induce significant premature loss of the encapsulated therapeutic, indicating effective trapping of the proteins within structurally robust domains of the gel network [3].

Neurotrophic factors Controlled release Protein stability

Cell-Type Specific Biocompatibility: Comparative Viability and Phenotype Maintenance in Chondrocytes vs. HLT2

The higher net positive charge of MAX8 (+7 per monomer) compared to a related analog HLT2 (+5 per monomer) has a measurable, and in some contexts negative, impact on the viability and function of primary chondrocytes. In a direct comparative study, chondrocytes delivered and encapsulated in MAX8 hydrogels experienced a greater degree of cell death during the encapsulation and delivery process [1]. Furthermore, the viable cells remaining in MAX8 were less prone to maintain their chondrocytic phenotype and deposited less cartilage-specific extracellular matrix (ECM) components, such as glycosaminoglycans (GAG) and type II collagen, compared to those in the less electropositive HLT2 gel [2]. As a result, HLT2 gel-cell constructs were mechanically superior and contained more cartilage-like ECM after in vitro culture [3].

Chondrocyte culture Cell viability Cartilage tissue engineering

Shear-Thinning and Near-Quantitative Mechanical Recovery: Enabling Precision Syringe Delivery

A defining feature of MAX8 hydrogels is their shear-thinning and rapid self-healing behavior, which allows them to be delivered as a pre-formed solid through a syringe and then recover their original mechanical rigidity almost quantitatively post-injection. Under applied shear stress, the MAX8 gel network temporarily disrupts, resulting in a low-viscosity fluid that can be easily injected [1]. Upon cessation of shear, the gel quickly resets and recovers its initial mechanical rigidity. Rheological experiments demonstrate that after a high-shear event, MAX8 hydrogels recover the majority of their storage modulus (G′) within minutes, a property that is retained even when the gel is loaded with cells or therapeutic cargo [2]. This behavior is distinct from many other injectable systems which are delivered as liquid precursors that gel in situ, a process that can be complicated by variable in vivo conditions and premature leakage [3].

Injectable biomaterials Rheology Minimally invasive delivery

Optimized Research and Industrial Applications for MAX8 Peptide Hydrogel


Uniform 3D Encapsulation of Mesenchymal Stem Cells (MSCs) for High-Throughput Screening (HTS)

The rapid gelation kinetics of MAX8, which achieves a functional hydrogel rigidity (G′ > 100 Pa) within 40 seconds [1], ensures that cells remain homogeneously suspended and do not settle during the encapsulation process. This results in uniform 3D cell distribution, a critical requirement for reproducible high-throughput drug screening and for creating standardized cell-laden constructs for tissue engineering. The mechanical properties of the resulting scaffold can be tuned by adjusting peptide concentration, and the hydrogel's compatibility with automated liquid handling and cell viability assays has been specifically demonstrated for 3D HTS applications [2].

Injectable, Localized Depot for Sustained Release of Small Molecule Chemotherapeutics

MAX8 hydrogels are ideally suited for creating injectable depots for the sustained, local delivery of chemotherapeutic agents. The quantitative evidence shows that MAX8 can release encapsulated vincristine constantly over a 28-day period, with the released drug maintaining its cytotoxic bioactivity at picomolar to nanomolar concentrations throughout the entire release period [3]. The shear-thinning and rapid self-healing properties of the hydrogel allow it to be delivered precisely to a target site (e.g., a tumor resection cavity) via syringe, where it immediately reforms a solid gel, minimizing systemic drug exposure and enabling long-term, low-dose local therapy [4].

Controlled Release and Protection of Labile Biologics (Growth Factors) for Neuroregeneration

For research involving fragile protein therapeutics like NGF and BDNF, MAX8 offers a dual advantage of protection and tunable release. The hydrogel matrix has been shown to protect encapsulated neurotrophic factors from in vitro degradation for at least 28 days, a period during which they would otherwise rapidly lose activity in solution [5]. Furthermore, the release profile can be finely tuned by simply varying the MAX8 hydrogel concentration (e.g., from 0.5 wt% to 1.5 wt%) to achieve the desired sustained release kinetics over a period of weeks, as demonstrated by ELISA quantification of NGF and BDNF [6]. This makes MAX8 an enabling platform for developing injectable treatments for spinal cord injury and other neurodegenerative conditions requiring precise, localized growth factor delivery.

Mechanically Robust 3D Scaffold for Engineering Load-Bearing Tissues

The enhanced bulk mechanical rigidity of MAX8 hydrogels, which is superior to that of the parent peptide MAX1 at equivalent concentrations [7], makes it a compelling candidate as a scaffold for engineering tissues that experience mechanical load, such as bone or intervertebral disc. The higher storage modulus (G′) translates to a stiffer matrix that can better withstand compressive forces and provide appropriate mechanotransductive cues to encapsulated cells. The injectable-solid nature of the gel also opens possibilities for minimally invasive delivery of pre-formed, mechanically competent scaffolds to irregularly shaped defects.

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